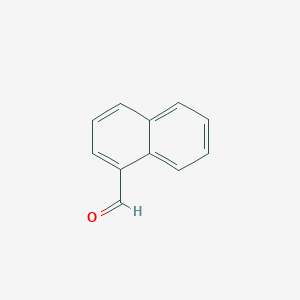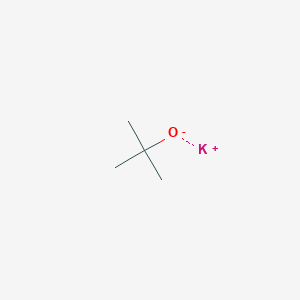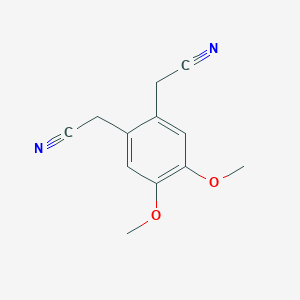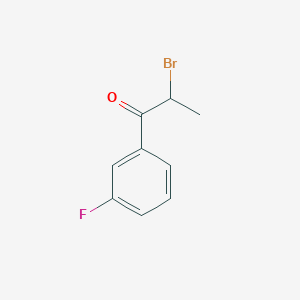
2-Bromo-1-(3-fluorophenyl)propan-1-one
Vue d'ensemble
Description
The compound "2-Bromo-1-(3-fluorophenyl)propan-1-one" is a brominated and fluorinated ketone that is of interest due to its potential as an intermediate in the synthesis of various biologically active compounds. The presence of both bromine and fluorine atoms in the molecule suggests that it could be a versatile precursor for further chemical modifications, given the reactivity of bromine for substitutions and the influence of fluorine on the physical and chemical properties of organic molecules.
Synthesis Analysis
The synthesis of related bromo-fluorophenyl compounds has been reported using various methods. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched amines starting from bromophenols, which could be related to the synthesis of compounds similar to "2-Bromo-1-(3-fluorophenyl)propan-1-one" . Another synthesis approach involved a two-step reaction sequence starting from a bromo-substituted precursor, which was then fluorinated . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "2-Bromo-1-(3-fluorophenyl)propan-1-one".
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-Bromo-1-(3-fluorophenyl)propan-1-one" has been characterized using various spectroscopic techniques. For example, the crystal structure of a compound with a similar bromo-fluorophenyl framework was determined using single-crystal X-ray diffraction, revealing a dihedral angle between the phenyl rings . This information is valuable for understanding the three-dimensional arrangement of the atoms in "2-Bromo-1-(3-fluorophenyl)propan-1-one" and its potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of bromo-fluorophenyl compounds has been explored in various chemical reactions. For instance, a novel organic nonlinear optical material was synthesized using a Claisen-Schmidt condensation method, which could be relevant to the reactivity of the ketone group in "2-Bromo-1-(3-fluorophenyl)propan-1-one" . Additionally, the synthesis of a related compound involved multiple steps, including nitration, chlorination, and condensation, which demonstrates the potential for complex transformations involving the bromo-fluorophenyl moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorophenyl compounds have been studied using various techniques. Spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy have been employed to confirm the chemical structure and identify functional groups . The presence of bromine and fluorine is known to influence properties such as melting point, boiling point, and chemical reactivity, which are important for the application of these compounds as intermediates in organic synthesis.
Applications De Recherche Scientifique
- Field : Chemistry
- Application : “2-Bromo-1-(3-fluorophenyl)propan-1-one” is used in the synthesis of alpha-Bromoketones .
- Method : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .
- Results : The resulting alpha-Bromoketones have various properties depending on the secondary alcohol used. For example, 2-Bromo-1-(3-fluorophenyl)ethanone is a yellow liquid with a 1H NMR (400 MHz, CDCl3) of δ (ppm) = 7.79-7.76 (m, 2H), 7.70-7.66 (m, 1H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H). Its 13C NMR (125 MHz, CDCl3) is δ (ppm) = 190.10, 162.84 (d, J = 248.85 Hz), 135.93 (d, J = 6.35 Hz), 130.54 (d, J = 7.26 Hz), 124.70 (d, J = 2.72 Hz), 121.04 (d, J = 21.79 Hz), 115.68 (d, J = 22.70 Hz), 30.44 .
For instance, it could potentially be used as a building block in the synthesis of more complex molecules . Additionally, due to its bromine and fluorine substituents, it might be involved in reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .
For instance, it could potentially be used as a building block in the synthesis of more complex molecules . Additionally, due to its bromine and fluorine substituents, it might be involved in reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWLUTOKEUZKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-fluorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



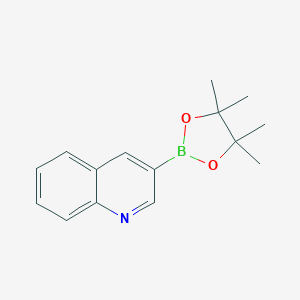
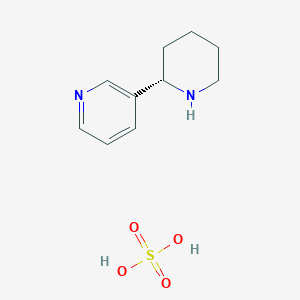
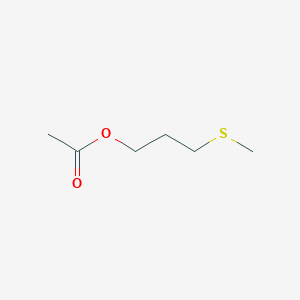
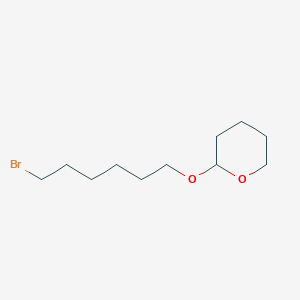
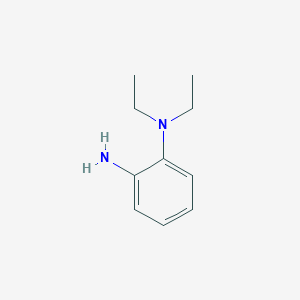
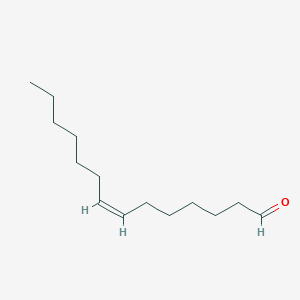
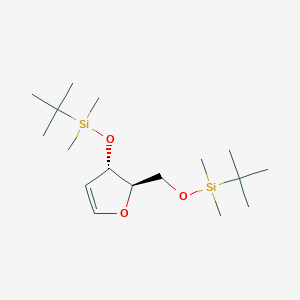

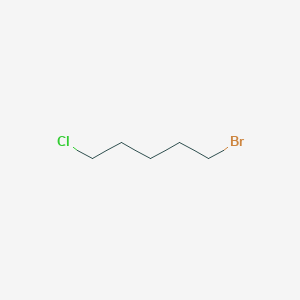
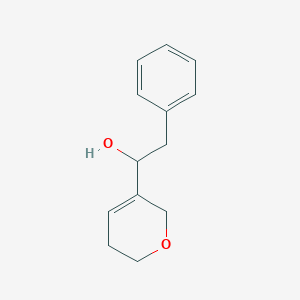
![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
